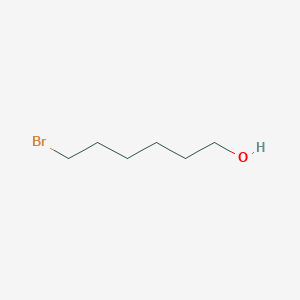

6-Bromo-1-hexanol

Vue d'ensemble

Description

6-Bromo-1-hexanol, également connu sous le nom d'hexaméthylène bromohydrine, est un composé organique de formule moléculaire C6H13BrO. Il s'agit d'un alcool primaire avec un atome de brome lié au sixième carbone d'une chaîne hexanol. Ce composé est couramment utilisé comme réactif de réticulation dans la synthèse organique et polymérique .

Applications De Recherche Scientifique

Proteomics Research

6-Bromo-1-hexanol is utilized in proteomics for the preparation of nitric oxide-donating analogues of Sulindac, a non-steroidal anti-inflammatory drug (NSAID). This application is crucial for studying potential anti-cancer properties related to colon cancer prevention .

Synthesis of Oligonucleotides

The compound acts as a cross-linker in the synthesis of cyclic, branched, and bicyclic oligonucleotides through click chemistry. This method enhances the stability and functionality of nucleic acid constructs, which are essential in genetic research and therapeutic development .

Synthesis of Bisphosphonates

Recent studies have explored the use of this compound in synthesizing bisphosphonates, compounds widely used for their medicinal properties, particularly in treating bone diseases. The synthesis involves treating brominated hexanoic acid with phosphonic acid derivatives, demonstrating the compound's relevance in pharmaceutical chemistry .

Case Study 1: Nitric Oxide Donating Analogs

A study highlighted the role of this compound in creating nitric oxide-donating analogs of Sulindac. These analogs were evaluated for their ability to induce apoptosis in cancer cells, showcasing potential therapeutic benefits beyond traditional NSAIDs .

Case Study 2: Oligonucleotide Synthesis

In a research project focused on developing novel oligonucleotide structures, researchers employed this compound as a cross-linker. The resulting cyclic oligonucleotides exhibited enhanced binding affinity and stability compared to linear counterparts, indicating significant advancements in nucleic acid technology .

Mécanisme D'action

Target of Action

The primary target of 6-Bromo-1-hexanol is the Methane monooxygenase component A alpha chain . This enzyme is found in Methylococcus capsulatus, a bacterium known for its ability to metabolize methane .

Mode of Action

Its reactivity is attributed to the bromine atom within the molecule . This bromine atom serves as a nucleophile, initiating substrate attack and generating a bromonium ion, which can undergo diverse reactions contingent upon the reaction conditions .

Biochemical Pathways

The biochemical pathways affected by this compound are still under investigation. It has been used as a cross-linker to synthesize cyclic, branched, and bicyclic oligonucleotides by click chemistry . It is also utilized to synthesize gel polymer electrolytes, and polymerizable ionic liquids (PILs) such as 1-[(6-methacryloyloxy)hexyl]3-methylimidazolium bromide .

Result of Action

The biochemical and physiological effects of this compound are still being investigated. Notably, it has shown enzyme inhibition properties, induces cell death, and can impede protein synthesis .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is recommended to use this compound only outdoors or in a well-ventilated area . It is also advised to avoid breathing its mist or vapors . The compound should be stored at temperatures between 2-8°C .

Analyse Biochimique

Biochemical Properties

The reactivity of 6-Bromo-1-hexanol is attributed to the bromine atom within the molecule. This bromine atom serves as a nucleophile, initiating substrate attack and generating a bromonium ion, which can undergo diverse reactions contingent upon the reaction conditions . It is used as a cross-linker to synthesize cyclic, branched, and bicyclic oligonucleotides by click chemistry .

Cellular Effects

The biochemical and physiological effects of this compound are still being investigated. Current studies have revealed its multifaceted impact on organisms. Notably, it has shown enzyme inhibition properties, induces cell death, and can impede protein synthesis .

Molecular Mechanism

While the precise mechanism of action of this compound is not entirely elucidated, its reactivity is attributed to the bromine atom within the molecule. This bromine atom serves as a nucleophile, initiating substrate attack and generating a bromonium ion, which can undergo diverse reactions contingent upon the reaction conditions .

Temporal Effects in Laboratory Settings

It is known that this compound is a stable compound and is stored at temperatures between 2-8°C .

Méthodes De Préparation

Le 6-Bromo-1-hexanol peut être synthétisé par différentes méthodes. Une voie de synthèse courante implique la réaction du 1-hexanol avec de l'acide bromhydrique en présence d'un catalyseur. La réaction se produit généralement sous reflux, et le produit est purifié par distillation . Les méthodes de production industrielle peuvent impliquer des processus similaires, mais à plus grande échelle, avec des conditions réactionnelles optimisées pour maximiser le rendement et la pureté .

Analyse Des Réactions Chimiques

Le 6-Bromo-1-hexanol subit plusieurs types de réactions chimiques, notamment :

Substitution nucléophile : L'atome de brome dans le this compound est un bon groupe partant, ce qui le rend sensible aux réactions de substitution nucléophile.

Oxydation : Le groupe hydroxyle peut être oxydé pour former l'aldéhyde ou l'acide carboxylique correspondant dans des conditions appropriées.

Réduction : Le composé peut être réduit pour former du 1-hexanol en éliminant l'atome de brome.

Estérification : Le groupe hydroxyle peut réagir avec des acides carboxyliques ou leurs dérivés pour former des esters.

Les réactifs courants utilisés dans ces réactions comprennent l'azoture de sodium, le phénol, le dioxyde de carbone et divers agents oxydants et réducteurs . Les principaux produits formés à partir de ces réactions comprennent le 6-azido-1-hexanol, le 6-phénoxy-1-hexanol et le 6-diéthylamino-1-hexanol .

Applications de la recherche scientifique

Le this compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme réticulant dans la synthèse d'oligonucléotides cycliques, ramifiés et bicycliques par chimie clic.

Mécanisme d'action

Le mécanisme d'action du this compound est principalement attribué à la réactivité de l'atome de brome dans la molécule. L'atome de brome sert de nucléophile, initiant l'attaque du substrat et générant un ion bromonium. Cet ion bromonium peut subir des réactions diverses en fonction des conditions réactionnelles . Le groupe hydroxyle permet également une dérivation ou un remplacement supplémentaires par d'autres groupes fonctionnels réactifs .

Comparaison Avec Des Composés Similaires

Le 6-Bromo-1-hexanol peut être comparé à d'autres composés similaires, tels que :

- 4-Bromo-1-butanol

- 7-Bromo-1-heptanol

- 2-Bromoéthanol

- 3-Bromo-1-propanol

- 5-Bromo-1-pentanol

- 8-Bromo-1-octanol

- 6-Chlorohexanol

- 1-Bromohexane

- 9-Bromo-1-nonanol

- 10-Bromo-1-décanol

Ce qui distingue le this compound, c'est sa structure spécifique, qui comprend un atome de brome au sixième carbone d'une chaîne hexanol. Ce positionnement unique permet une réactivité spécifique et des applications dans divers domaines .

Activité Biologique

6-Bromo-1-hexanol, a small molecule with the chemical formula CHBrO, has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxic effects, and potential mechanisms of action.

- Chemical Name: 6-bromohexan-1-ol

- CAS Number: 4286-55-9

- Molecular Weight: 181.07 g/mol

- Boiling Point: 105–106 °C (5 mmHg)

- Density: 1.384 g/mL at 25 °C

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly its antimicrobial and cytotoxic effects. Below are key findings from recent research.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against several bacterial strains, revealing:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 13 mg/mL |

| Bacillus subtilis | 18 mg/mL |

| Staphylococcus aureus | Notable inhibition at higher concentrations |

These results suggest that this compound could be effective in treating infections caused by these pathogens, although specific clinical applications remain to be established .

Cytotoxic Effects

In addition to its antimicrobial properties, this compound has shown cytotoxic effects on cancer cell lines. The compound was tested against various cancer types, including colorectal adenocarcinoma cell lines:

| Cell Line | IC Value (µg/mL) |

|---|---|

| Caco-2 | 714.6 |

| DLD-1 | 254.3 |

These findings indicate that the compound may induce apoptosis in cancer cells, suggesting a potential role in cancer therapy .

The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve several pathways:

- Membrane Disruption: The compound may disrupt microbial membranes, leading to cell lysis.

- Reactive Oxygen Species (ROS) Generation: It could induce oxidative stress in cancer cells, contributing to cytotoxicity.

- Enzyme Inhibition: Potential inhibition of specific enzymes involved in cell proliferation or survival pathways.

Case Studies

Several studies have explored the biological effects of halogenated alcohols similar to this compound:

- A comparative study on halogenated alcohols demonstrated that compounds with bromine substituents often exhibited enhanced antimicrobial activity compared to their chlorine counterparts.

Propriétés

IUPAC Name |

6-bromohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13BrO/c7-5-3-1-2-4-6-8/h8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCMCSZXRVWDVAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCBr)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063397 | |

| Record name | 1-Hexanol, 6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless to slightly yellow liquid; [Acros Organics MSDS] | |

| Record name | 6-Bromo-1-hexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19825 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4286-55-9 | |

| Record name | 6-Bromo-1-hexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4286-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-1-hexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004286559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Bromo-1-hexanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04637 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Hexanol, 6-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hexanol, 6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-BROMO-1-HEXANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U3A1ZLY0T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a notable application of 6-bromo-1-hexanol in organic synthesis?

A: this compound serves as a key building block in synthesizing E,E-8,10-dodecadien-1-ol, the sex pheromone of the codling moth (Laspeyresia pomonella L.). [] This pheromone is valuable for pest control, as it can be used in traps to disrupt mating patterns and manage codling moth populations in orchards. []

Q2: Why is iodine considered a favorable catalyst in the synthesis of this compound from 1,6-hexanediol?

A: Research indicates that using iodine as a catalyst for this monobromination reaction offers several advantages over alternatives like CuI and CuBr. [] These advantages include using a smaller catalyst amount, milder reaction conditions, shorter reaction times, and a simpler, more environmentally friendly workup procedure. []

Q3: How has this compound been utilized in polymer chemistry?

A: this compound was employed as an AB monomer in the synthesis of highly branched perfluorinated aromatic polyether copolymers. [] Interestingly, it was observed that this compound primarily incorporated at the hyperbranched polymer chain ends, impacting the resulting polymer's properties. []

Q4: What analytical techniques have been used to study the surface activity of this compound?

A: Total-reflection X-ray absorption fine structure (XAFS) measurements have been successfully used to determine the surface concentration of this compound at the air/water interface. [] This method proved valuable in understanding the behavior of this amphiphilic molecule in solution and at interfaces. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.